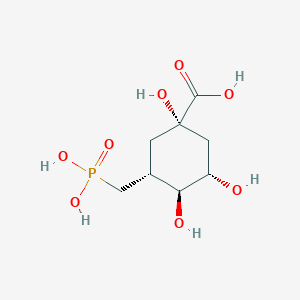
Carbaphosphonate
Übersicht
Beschreibung
Carbaphosphonate is a small molecule that belongs to the class of organic compounds known as quinic acids and derivatives . These compounds contain a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1,3.4, and 5, as well as a carboxylic acid at position 1 .
Synthesis Analysis
The synthesis of Carbaphosphonate is related to the shikimate pathway, which is a crucial metabolic route in plants, bacteria, fungi, and some parasites . This pathway involves seven enzymatic reactions toward the synthesis of chorismate and aromatic amino acids .Molecular Structure Analysis
Carbaphosphonate has a molecular formula of C8H15O8P . Its average weight is 270.1737 and its mono-isotopic mass is 270.050453968 . The structure of Carbaphosphonate has been studied using X-ray diffraction .Chemical Reactions Analysis
Carbaphosphonate is involved in the shikimate pathway, which is a series of biochemical reactions used in organisms to produce aromatic amino acids . This pathway begins with an aldol condensation reaction of phosphoenolpyruvate and erythrose 4-phosphate forming 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP), which is then converted into chorismate .Wissenschaftliche Forschungsanwendungen
Cellular and Molecular Mechanisms
- Bisphosphonates in Metabolic Bone Diseases : Bisphosphonates are crucial antiresorptive agents used in treating metabolic bone diseases like osteoporosis, tumor-associated osteolysis, and Paget's disease. They have high calcium affinity, targeting bone mineral and selectively internalizing in bone-resorbing osteoclasts, thereby inhibiting osteoclast function (Rogers et al., 2000).
Drug Design and Development
- Phosphonate Chemistry : Phosphonates, including carbaphosphonates, are important in designing enzyme inhibitors and bone-targeting drugs due to their bioactive properties. They are also used in medical imaging and diagnostics. Nitrogen-containing bisphosphonates, for example, are effective in treating bone-resorption disorders (Turhanen, Demadis, & Kafarski, 2021).
Biological Activity
- Aminophosphonates : These compounds, analogues of amino acids where a carboxylic moiety is replaced by phosphonic acid, act as amino acid antagonists. They inhibit enzymes involved in amino acid metabolism and exhibit antibacterial and neuromodulatory effects (Kafarski & Lejczak, 1991).
Inhibition of Enzyme Activity
- Inhibition of 3-Dehydroquinate Synthase : Carbaphosphonate compounds have been shown to inhibit the activity of the enzyme 3-dehydroquinate synthase, which plays a critical role in certain biochemical pathways (Montchamp, Piehler, & Frost, 1992).
Molecular Mechanisms
- Mechanism of Action in Antiresorptive Potency : Bisphosphonates' molecular mechanisms involve targeting calcium ions and affecting osteoclasts. Nitrogen-containing bisphosphonates act by inhibiting specific enzymes in the mevalonate pathway, affecting cellular function (Roelofs et al., 2006).
Pharmacology and Clinical Practice
- Bisphosphonates in Clinical Use : Bisphosphonates are used in clinical practice for osteoporosis, Paget disease, and other skeletal conditions. They work by inhibiting osteoclast-mediated bone loss (Drake, Clarke, & Khosla, 2008).
Antitumor Activity
- Bisphosphonates in Cancer Therapy : Nitrogen-containing bisphosphonates have demonstrated antitumor activity, affecting various molecular mechanisms of tumor cell adhesion, invasion, and proliferation. They show potential in optimizing bisphosphonate therapy in oncology (Clézardin, 2011).
Biochemical Research
- Carbamoylphosphonates : These compounds, a subtype of carbaphosphonates, inhibit carbonic anhydrases and matrix metalloproteinases, showing promise in tumor microenvironment-targeted chemotherapy (Reich et al., 2012).
Safety and Hazards
The safety and hazards associated with Carbaphosphonate are not well-documented. It’s important to handle all chemicals with care and to follow safety guidelines provided by organizations such as the National Institute for Occupational Safety and Health and the Occupational Safety and Health Administration .
Zukünftige Richtungen
Carbaphosphonate is a precursor of ketocarbaphosphonate, an irreversible inhibitor of 3-dehydroquinate synthase (DHQS) . Future research may focus on the development of Carbaphosphonate and its derivatives as potential antimicrobial agents and herbicides . Additionally, the development of carbohydrate-containing therapeutics is a promising field, with potential directions including pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Eigenschaften
IUPAC Name |
(1S,3S,4S,5R)-1,3,4-trihydroxy-5-(phosphonomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O8P/c9-5-2-8(13,7(11)12)1-4(6(5)10)3-17(14,15)16/h4-6,9-10,13H,1-3H2,(H,11,12)(H2,14,15,16)/t4-,5-,6-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLICLLAHMTUPK-TYQACLPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C[C@@]1(C(=O)O)O)O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



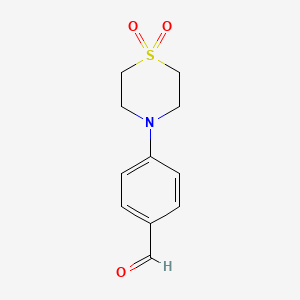
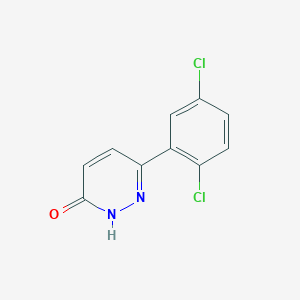
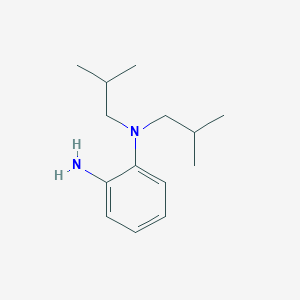
![6-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1462692.png)

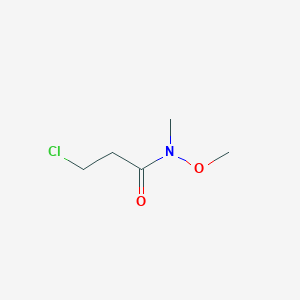
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)
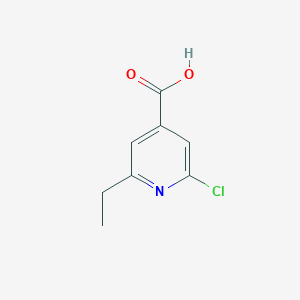
![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)
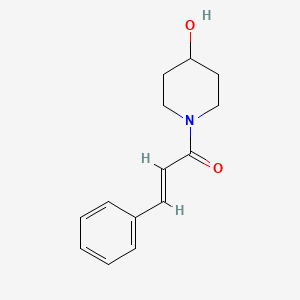

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)

